4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound with the empirical formula CHN and a molecular weight of 174.63 g/mol. This compound is characterized by a fused pyrazole and pyrimidine structure, which contributes to its biological activity and potential applications in medicinal chemistry. The compound is often studied for its interactions with various biological targets, particularly in the context of drug development.
This compound falls under the category of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties. Its structural classification allows for modifications that can enhance its biological activity. The primary source of information regarding this compound includes scientific literature and databases such as PubChem and BenchChem, which provide details on its synthesis, properties, and applications .
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine typically involves several methods:
The molecular structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine features a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring. The specific arrangement of atoms contributes to its chemical reactivity and biological properties.
Key structural data include:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions that modify its structure:
The mechanism of action for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine primarily involves its interaction with Bruton’s tyrosine kinase (BTK).
The physical properties of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and applications .
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine has several potential applications in scientific research:
Future research may further explore its therapeutic potential across different fields of medicine.
This comprehensive overview highlights the significance of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine in chemical research and its promising applications in pharmacology.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine belongs to the bridged bicyclic heterocycles with a 1H-pyrazolo[1,5-a]pyrimidine core in which positions 4-7 are saturated. Key structural features include:
Table 1: Key Structural Features and Interactions
Structural Element | Chemical Properties | Biological Significance |
---|---|---|
C3-Amino group | Strong H-bond donor/acceptor; nucleophilic | Targets enzyme active sites; forms salt bridges |
N2 (Pyrimidine nitrogen) | Moderate basicity (sp³ hybridization) | Protonation modulates solubility/target affinity |
Saturated pyrimidine ring | Enhanced flexibility; reduced planarity | Improved selectivity for allosteric pockets |
Pyrazole ring | Weak aromaticity; π-stacking capability | Hydrophobic interactions in binding cavities |
The synthetic accessibility of this scaffold often involves cyclocondensation strategies:
The exocyclic amine enables further derivatization (acylations, Schiff base formations), facilitating structure-activity relationship (SAR) explorations [5].
The medicinal exploration of pyrazolo-pyrimidines began with aromatic systems in the late 20th century:
The tetrahydro derivatives gained prominence later due to advantages in solubility and metabolic stability:
Notably, the C3-amino group proved critical for bioactivity across targets. In benzodiazepine receptor ligands, it mimicked the carboxamide of classical drugs; in kinase inhibitors, it formed bidentate H-bonds with kinase hinge residues [5].
The tetrahydropyrazolo[1,5-a]pyrimidin-3-amine scaffold exhibits exceptional versatility in targeting allosteric sites and multimeric protein complexes:
Modulates GABAB receptors by binding the transmembrane domain, distinct from baclofen’s orthosteric site, reducing side-effect profiles [6].
Viral Core Proteins:
Derivatives like the HBV core protein allosteric modulators (CpAMs) disrupt nucleocapsid assembly. The lead compound with a tetrahydropyrazolo[1,5-a]pyrazine core (structurally analogous) reduced HBV DNA in mouse models via oral administration, showcasing the scaffold’s drugability [2].
Kinases and Epigenetic Regulators:
Table 2: Therapeutic Applications via Allosteric/Protein-Targeting Mechanisms
Target Class | Biological Effect | Therapeutic Area | Structural Advantage |
---|---|---|---|
mGluR5 PAM | Enhanced glutamate signaling; neuronal plasticity | Fragile X syndrome, depression | Rigidity stabilizes active conformation |
HBV Core Protein | Disrupted capsid assembly; inhibited viral replication | Hepatitis B | Hydrophobic core binds dimer-dimer interface |
CDK2/9 | Cell cycle arrest; transcriptional inhibition | Cancer | Saturated ring improves selectivity |
BET Bromodomains | Displaced acetyl-lysine; suppressed oncogene expression | Inflammation, cancer | C3-amine mimics acetyl-lysine interactions |
The scaffold’s pharmacophoric adaptability allows optimization for diverse binding pockets:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0